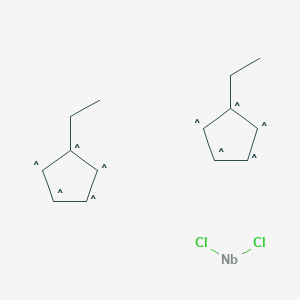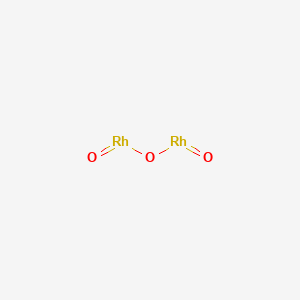
propan-2-(17O)ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-(17O)ol can be synthesized through various methods, including the hydration of propene in the presence of an acid catalyst or the reduction of acetone using reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yield and purity .
Industrial Production Methods
Industrially, this compound is produced by the hydration of propene using sulfuric acid as a catalyst, followed by hydrolysis. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Propan-2-(17O)ol undergoes several types of chemical reactions, including:
Reduction: It can be reduced to propane using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or copper catalysts at elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride under controlled conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Acetone
Reduction: Propane
Substitution: Various alkyl halides depending on the substituting agent.
Scientific Research Applications
Propan-2-(17O)ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: Utilized in the formulation of disinfectants and antiseptics due to its bactericidal properties.
Industry: Applied in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of propan-2-(17O)ol involves its interaction with cellular membranes and proteins, leading to the disruption of microbial cell walls and denaturation of proteins. This results in the bactericidal and antiseptic properties observed in medical applications . The molecular targets include enzymes and structural proteins within microbial cells .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A primary alcohol with similar solvent properties but different reactivity due to the position of the hydroxyl group.
Ethanol: A simpler alcohol with similar uses but lower boiling point and different metabolic pathways.
2-Butanol: A secondary alcohol with a longer carbon chain, leading to different physical properties and reactivity.
Uniqueness
Propan-2-(17O)ol is unique due to the presence of the oxygen-17 isotope, which makes it valuable in isotopic labeling studies and nuclear magnetic resonance (NMR) spectroscopy. This isotopic variant allows for detailed investigation of reaction mechanisms and metabolic pathways .
Properties
CAS No. |
1173018-27-3 |
|---|---|
Molecular Formula |
C3H8O |
Molecular Weight |
61.09 g/mol |
IUPAC Name |
propan-2-(17O)ol |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i4+1 |
InChI Key |
KFZMGEQAYNKOFK-AZXPZELESA-N |
Isomeric SMILES |
CC(C)[17OH] |
Canonical SMILES |
CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















